molecular formula C15H16N2O4S B5002010 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide CAS No. 300375-28-4

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B5002010
CAS No.: 300375-28-4
M. Wt: 320.4 g/mol
InChI Key: YCGGKFAOTXDDJN-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 6, and a nitrophenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Sulfonation: The benzenesulfonamide core is synthesized by sulfonation of a benzene derivative using sulfur trioxide or chlorosulfonic acid.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the sulfonamide core. This can be achieved through a nucleophilic substitution reaction where the amine group of the sulfonamide reacts with the nitrophenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Nucleophiles: Ammonia, primary or secondary amines, and other nucleophilic species.

Major Products

    Reduction Product: 2,4,6-trimethyl-N-(4-aminophenyl)benzenesulfonamide.

    Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, particularly in the development of antimicrobial agents.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: It can be utilized in the synthesis of functional materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring and a nitrophenyl group on the sulfonamide nitrogen enhances its stability and reactivity compared to other sulfonamides.

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)16-13-4-6-14(7-5-13)17(18)19/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGKFAOTXDDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222591
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300375-28-4
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300375-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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